molecular formula C14H8BrFN2S2 B2843276 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-84-7

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2843276
CAS No.: 338408-84-7
M. Wt: 367.25
InChI Key: IWOXDFPQXRCJGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.

    Substitution Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

    Catalysts and Solvents: Employing catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thiadiazoles: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Chemistry:

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As a ligand in catalytic processes.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
  • 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Uniqueness:

  • Substituent Effects: The combination of bromine and fluorine substituents on the phenyl rings can impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOXDFPQXRCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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